molecular formula C20H17F3N2O4 B6497663 N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide CAS No. 953233-05-1

N-{[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide

Cat. No.: B6497663
CAS No.: 953233-05-1
M. Wt: 406.4 g/mol
InChI Key: ZZYKERKKCYGLAT-UHFFFAOYSA-N
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Description

N-{[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]methyl}-3-(trifluoromethyl)benzamide is a benzamide derivative featuring a 1,2-oxazole core substituted with a 3,4-dimethoxyphenyl group at the 5-position and a methyl linker to the benzamide nitrogen. The benzamide moiety is further substituted with a trifluoromethyl group at the meta position. This compound’s synthesis likely involves coupling [5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methanamine (purity 95%, CAS 383861-22-1 ) with 3-(trifluoromethyl)benzoyl chloride.

Properties

IUPAC Name

N-[[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]methyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17F3N2O4/c1-27-16-7-6-12(9-18(16)28-2)17-10-15(25-29-17)11-24-19(26)13-4-3-5-14(8-13)20(21,22)23/h3-10H,11H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYKERKKCYGLAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=NO2)CNC(=O)C3=CC(=CC=C3)C(F)(F)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Key Differences :

  • Linker and Core : Rip-B replaces the oxazole ring with a flexible ethylamine linker, reducing rigidity compared to the oxazole-containing target compound .
  • Substituents : Lacks the trifluoromethyl group and oxazole heterocycle, instead featuring a simple benzamide.
  • Synthesis : Synthesized via direct reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

Physical Properties :

  • Melting point: 90°C (vs. unavailable data for the target compound) .
  • NMR data (Tables 1 and 2 in ) confirm the absence of oxazole-related peaks.

Structural Analog: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

  • Substituents : Contains a 3-methylbenzamide and a hydroxy-tert-butyl group instead of trifluoromethyl and oxazole .
  • Synthesis: Prepared via 3-methylbenzoyl chloride and 2-amino-2-methyl-1-propanol, characterized by X-ray crystallography .

Functional Implications :
The N,O-bidentate directing group in this analog facilitates metal-catalyzed C–H bond functionalization , a feature absent in the target compound. The trifluoromethyl group in the target compound may instead enhance electron-withdrawing effects, influencing reactivity or pharmacokinetics.

Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[5-(Trifluoromethyl)-1,2,4-Oxadiazol-3-yl]acetamide

Key Differences :

  • Heterocycle : Uses a 1,2,4-oxadiazole core instead of 1,2-oxazole .
  • Substituents : Trifluoromethyl is on the oxadiazole ring, while the target compound places it on the benzamide.

Functional Implications :
The 1,2,4-oxadiazole is a bioisostere for ester or amide groups, often improving metabolic stability . The target compound’s 1,2-oxazole may offer similar advantages but with distinct electronic properties.

Agrochemical Analogs: Flutolanil and Diflufenican

Flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide) :

  • Substituents : Trifluoromethyl at the benzamide’s ortho position, with an isopropoxy phenyl group .
  • Use : Fungicide targeting succinate dehydrogenase .

Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide):

  • Substituents : Difluorophenyl and pyridine-carboxamide core .

Comparison with Target Compound : Both agrochemicals feature trifluoromethyl groups but lack the oxazole core. The target compound’s oxazole and dimethoxyphenyl groups may confer unique target specificity or resistance profiles.

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